Cas no 90563-68-1 (4-(4,5-Dihydro-thiazol-2-yl)-phenol)

4-(4,5-Dihydro-thiazol-2-yl)-phenol 化学的及び物理的性質
名前と識別子
-
- Phenol,4-(4,5-dihydro-2-thiazolyl)-
- 4-(1,3-thiazolidin-2-ylidene)cyclohexa-2,5-dien-1-one
- 4-(2-THIAZOLIN-2-YL)PHENOL
- MFCD00085170
- AS-5491
- 90563-68-1
- CS-0459429
- SCHEMBL8378973
- DTXSID40540450
- 4-(4,5-dihydro-1,3-thiazol-2-yl)phenol
- 4-(4,5-Dihydrothiazol-2-yl)phenol
- 4-(4,5-Dihydro-thiazol-2-yl)-phenol
- AKOS006274393
-
- MDL: MFCD00085170
- インチ: InChI=1S/C9H9NOS/c11-8-3-1-7(2-4-8)9-10-5-6-12-9/h1-4,11H,5-6H2
- InChIKey: JDBUEZWQOCUAJT-UHFFFAOYSA-N
- SMILES: C1CSC(=N1)C2=CC=C(C=C2)O
計算された属性
- 精确分子量: 179.04048508g/mol
- 同位素质量: 179.04048508g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 12
- 回転可能化学結合数: 0
- 複雑さ: 284
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.3
- 互变异构体数量: 3
- Surface Charge: 0
- トポロジー分子極性表面積: 57.9Ų
4-(4,5-Dihydro-thiazol-2-yl)-phenol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB301981-1 g |
4-(4,5-Dihydro-thiazol-2-yl)-phenol; 95% |
90563-68-1 | 1 g |
€231.20 | 2023-07-20 | ||
Apollo Scientific | OR346123-5g |
4-(4,5-Dihydro-thiazol-2-yl)-phenol |
90563-68-1 | 5g |
£614.00 | 2024-05-26 | ||
abcr | AB301981-5 g |
4-(4,5-Dihydro-thiazol-2-yl)-phenol; 95% |
90563-68-1 | 5 g |
€761.60 | 2023-07-20 | ||
TRC | D457143-100mg |
4-(4,5-Dihydro-thiazol-2-yl)-phenol |
90563-68-1 | 100mg |
$ 95.00 | 2022-06-05 | ||
Chemenu | CM529080-5g |
4-(4,5-Dihydrothiazol-2-yl)phenol |
90563-68-1 | 97% | 5g |
$488 | 2024-07-20 | |
TRC | D457143-50mg |
4-(4,5-Dihydro-thiazol-2-yl)-phenol |
90563-68-1 | 50mg |
$ 70.00 | 2022-06-05 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1530096-1g |
4-(4,5-Dihydrothiazol-2-yl)phenol |
90563-68-1 | 98% | 1g |
¥1537.00 | 2024-04-26 | |
Key Organics Ltd | AS-5491-10mg |
4-(4,5-dihydro-1,3-thiazol-2-yl)phenol |
90563-68-1 | >90% | 10mg |
£63.00 | 2025-02-09 | |
Key Organics Ltd | AS-5491-1mg |
4-(4,5-dihydro-1,3-thiazol-2-yl)phenol |
90563-68-1 | >90% | 1mg |
£37.00 | 2025-02-09 | |
Key Organics Ltd | AS-5491-100mg |
4-(4,5-dihydro-1,3-thiazol-2-yl)phenol |
90563-68-1 | >90% | 100mg |
£146.00 | 2025-02-09 |
4-(4,5-Dihydro-thiazol-2-yl)-phenol 関連文献
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
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8. Back matter
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
4-(4,5-Dihydro-thiazol-2-yl)-phenolに関する追加情報
Professional Introduction to Compound with CAS No. 90563-68-1 and Product Name: 4-(4,5-Dihydro-thiazol-2-yl)-phenol
The compound with the CAS number 90563-68-1 and the product name 4-(4,5-Dihydro-thiazol-2-yl)-phenol represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural properties and potential applications in medicinal chemistry. The thiazole core, a heterocyclic compound containing sulfur and nitrogen, is well-documented for its broad spectrum of biological activities. Specifically, the 4-(4,5-Dihydro-thiazol-2-yl)-phenol moiety combines the phenolic group with a dihydro-thiazole ring, which has been extensively studied for its pharmacological properties.
In recent years, there has been a surge in research focusing on thiazole derivatives due to their versatility in drug design. The dihydro-thiazole scaffold is particularly noteworthy for its ability to modulate various biological pathways, making it a valuable candidate for developing novel therapeutic agents. The presence of the phenolic group in the compound further enhances its potential as a bioactive molecule. Phenols are known for their antioxidant and anti-inflammatory properties, which can be synergistically combined with the effects of the thiazole ring.
Current research indicates that compounds containing the 4-(4,5-Dihydro-thiazol-2-yl)-phenol structure exhibit promising activity against a range of diseases. For instance, studies have demonstrated that this class of compounds can inhibit enzymes involved in inflammatory responses and oxidative stress. These mechanisms are particularly relevant in the context of chronic diseases such as diabetes, arthritis, and neurodegenerative disorders. The ability of 4-(4,5-Dihydro-thiazol-2-yl)-phenol to interact with biological targets at the molecular level makes it an attractive candidate for further investigation.
One of the most compelling aspects of this compound is its potential to serve as a lead molecule for drug development. The structural features of 4-(4,5-Dihydro-thiazol-2-yl)-phenol allow for modifications that can optimize its pharmacokinetic properties and enhance its bioavailability. Researchers have been exploring various synthetic strategies to modify this scaffold, aiming to improve its efficacy and reduce potential side effects. These efforts are part of a broader trend in medicinal chemistry where computational methods are increasingly used to predict and design bioactive molecules.
The use of computational tools has revolutionized the process of drug discovery by enabling researchers to model interactions between molecules and biological targets with high precision. In the case of 4-(4,5-Dihydro-thiazol-2-yl)-phenol, computational studies have helped identify key residues on biological targets that are crucial for its binding affinity. This information has been instrumental in designing derivatives with enhanced activity. Additionally, virtual screening techniques have been employed to identify potential drug candidates from large libraries of compounds, significantly accelerating the drug discovery process.
Another area of interest is the role of 4-(4,5-Dihydro-thiazol-2-yl)-phenol in addressing emerging therapeutic challenges. With the rise of antibiotic resistance and other complex diseases, there is a growing need for novel therapeutic agents with unique mechanisms of action. The combination of thiazole and phenolic moieties offers a promising solution by targeting multiple pathways simultaneously. This multifaceted approach could lead to more effective treatments with reduced likelihood of resistance development.
Furthermore, environmental considerations have also influenced the design and synthesis of new compounds like 4-(4,5-Dihydro-thiazol-2-yl)-phenol. There is an increasing emphasis on green chemistry principles, which aim to minimize waste and reduce hazardous byproducts during synthesis. Researchers have been exploring sustainable methods for producing this compound while maintaining high yields and purity standards. These efforts align with global initiatives to promote sustainable pharmaceutical practices.
The pharmacological profile of 4-(4,5-Dihydro-thiazol-2-yl)-phenol has been further elucidated through preclinical studies. These studies have provided valuable insights into its mechanism of action and potential therapeutic applications. For example, research has shown that this compound can modulate signaling pathways associated with cell proliferation and apoptosis. Such effects make it a promising candidate for treating conditions related to uncontrolled cell growth and inflammation.
In conclusion,90563-68-1and its derivative 4-(4,5-Dihydro-thiazol-2-yl)-phenol represent a significant advancement in pharmaceutical chemistry. Their unique structural features and potential biological activities make them valuable candidates for further research and development. As our understanding of disease mechanisms continues to evolve,thiazole-based compounds like these will play an increasingly important role in developing novel therapeutic strategies.
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